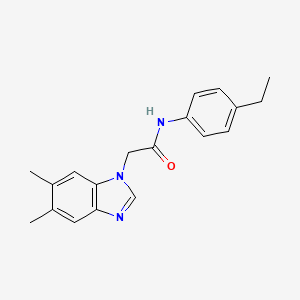

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzimidazole and acetamide derivatives typically involves multiple steps, including condensation reactions, nucleophilic substitutions, and catalytic hydrogenation. For instance, derivatives have been prepared through condensation catalysis using carbodiimide and N-hydroxybenzotrizole in a fast and convenient method, indicating the versatility of the synthesis routes for such compounds (Yu et al., 2014). Additionally, the synthesis of deuterium and tritium-labeled benzimidazole derivatives showcases the ability to introduce isotopic labels into the benzimidazole ring system, highlighting the adaptability of synthesis strategies for these compounds (Hsi & Skaletzky, 1980).

Molecular Structure Analysis

The crystal structure of benzimidazole derivatives reveals significant insights into the molecular conformation and geometric arrangement. For example, the structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole illustrates the near-planarity of the benzimidazole ring system and the specific geometric relationships between different substituents, shedding light on the structural characteristics crucial for their biological activity and chemical reactivity (Özbey et al., 2001).

Chemical Reactions and Properties

Benzimidazole acetamide derivatives participate in various chemical reactions, underlining their reactive nature and the influence of their structural components on their chemical properties. For example, the reaction between benzimidazole derivatives and different reagents can lead to novel compounds with potential antimicrobial and hemolytic activities, demonstrating the functional versatility of these molecules (Rehman et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole acetamide derivatives, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular structure. The introduction of different substituents can alter these properties, which is crucial for their application in various fields. The determination of these properties is essential for understanding the compound's behavior in different environments and potential uses in pharmaceutical formulations or material science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are pivotal for the application of benzimidazole acetamide derivatives. The pKa determination of related compounds provides valuable information on their acidity and protonation states, which are critical for their biological activity and interaction with biomolecules. The protonation of these compounds on specific nitrogen atoms within the imidazole and benzothiazole rings indicates their acidic nature and potential for forming hydrogen bonds, which is vital for drug design and molecular interaction studies (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Labeling Techniques

The synthesis of benzimidazole derivatives, including methods for labeling with deuterium and tritium, has been described, providing insights into the stability and characterization of these compounds for potential use in research and diagnostic applications. For example, a study on the synthesis of deuterium and tritium labeled 2-acetamido-5,6-dimethylbenzimidazole highlights the process of labeling benzimidazole derivatives, offering a pathway to study the biological distribution and pharmacokinetics of these molecules through radioactive labeling techniques (R. Hsi & L. Skaletzky, 1980).

Structural and Chemical Properties

Research on the crystal structure of benzimidazole derivatives provides valuable information on their molecular conformation, which is crucial for understanding their reactivity and interaction with biological targets. A detailed study on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole demonstrates the application of X-ray crystallography in elucidating the geometry of these molecules, offering insights into their chemical behavior and potential applications in drug design (S. Özbey, C. Kuş, & H. Göker, 2001).

Antimicrobial and Antifungal Activity

Benzimidazole derivatives are explored for their antimicrobial and antifungal activities, with several studies demonstrating their potential as therapeutic agents. A recent overview on the synthesis of 2-mercaptobenzimidazole derivatives and their activities highlights the antibacterial and antifungal efficacy of these compounds, pointing towards their application in developing new antimicrobial treatments (Poonam Devi, M. Shahnaz, & D. Prasad, 2022).

Corrosion Inhibition

Beyond biomedical applications, benzimidazole derivatives are also investigated for their corrosion inhibition properties, which are crucial for protecting materials in industrial applications. A study on the synthesis, characterization, and corrosion inhibition potential of benzimidazole derivatives combines theoretical and experimental approaches to demonstrate their effectiveness in protecting carbon steel against corrosion, showcasing the versatility of these compounds in material science applications (Z. Rouifi et al., 2020).

Eigenschaften

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-4-15-5-7-16(8-6-15)21-19(23)11-22-12-20-17-9-13(2)14(3)10-18(17)22/h5-10,12H,4,11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPFNKNZFXLLEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6847012 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)

![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)

![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)

![(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5559636.png)

![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)

![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)

![4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5559656.png)

![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)